![molecular formula C24H15ClFN3O2 B2974063 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-49-0](/img/structure/B2974063.png)
3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazoloquinoline core fused with a dioxole moiety. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. For instance, derivatives similar to our compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
Table 1: Summary of Anti-Inflammatory Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
3-amino-4-(4-hydroxyphenyl)... | 6.5 | Inhibition of NO production |
4-(3-amino-1H-pyrazolo[4,3-c]... | 7.0 | Downregulation of iNOS and COX-2 |
3-(4-chlorophenyl)-... | TBD | TBD |
Anticancer Activity
The anticancer potential of similar pyrazoloquinoline derivatives has also been investigated extensively. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and melanoma (C-32) cells. The proposed mechanisms include the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins such as p53 and BAX .
Table 2: Anticancer Activity Data
Cell Line | Compound Tested | IC50 (µM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 3-(4-chlorophenyl)-... | TBD | Apoptosis induction |
A549 | 3-(4-chlorophenyl)-... | TBD | Cell cycle arrest |
C-32 | 3-(4-chlorophenyl)-... | TBD | Modulation of BAX/p53 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms on the phenyl rings significantly influences its pharmacological profile. For instance, substitution patterns on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated several pyrazoloquinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compounds with specific substitutions exhibited IC50 values comparable to established anti-inflammatory agents .
- Case Study on Anticancer Efficacy : In vitro tests demonstrated that certain derivatives led to significant cytotoxicity against cancer cell lines while sparing normal fibroblasts, highlighting their selective toxicity .
Properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-5-3-15(4-6-16)23-19-12-29(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZONIKVCBICTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.